molecular formula C14H20I2O2 B6334707 1,2-Diiodo-4,5-di-n-butoxybenzene CAS No. 1005340-01-1

1,2-Diiodo-4,5-di-n-butoxybenzene

Cat. No. B6334707
CAS RN: 1005340-01-1
M. Wt: 474.12 g/mol
InChI Key: QSFCBQSLCUFVOG-UHFFFAOYSA-N
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Description

1,2-Diiodo-4,5-di-n-butoxybenzene (DIBB) is an organic compound with the molecular formula C10H14I2O2. It is an aromatic compound that contains two iodine atoms and two oxygen atoms. DIBB is a highly reactive compound and has a wide range of applications in the field of organic synthesis. It is also used in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds.

Mechanism of Action

The mechanism of action of 1,2-Diiodo-4,5-di-n-butoxybenzene is based on its ability to form a covalent bond with other organic molecules. The reaction involves the formation of a covalent bond between the diiodo-4,5-di-n-butoxybenzene and the organic molecule. This covalent bond is then further stabilized by the formation of a hydrogen bond between the two molecules. This allows the molecules to remain in close proximity and allows for further reaction.
Biochemical and Physiological Effects
1,2-Diiodo-4,5-di-n-butoxybenzene has been shown to have a wide range of biochemical and physiological effects. It has been shown to have a potent antioxidant activity, which can help protect cells from oxidative damage. It has also been shown to have anti-inflammatory and anti-tumor activities, which can help reduce the risk of cancer. In addition, 1,2-Diiodo-4,5-di-n-butoxybenzene has been shown to have an anti-bacterial activity, which can help reduce the risk of infection.

Advantages and Limitations for Lab Experiments

The main advantage of using 1,2-Diiodo-4,5-di-n-butoxybenzene in lab experiments is its high reactivity. This allows for rapid and efficient reactions, which can reduce the time and cost of experiments. In addition, 1,2-Diiodo-4,5-di-n-butoxybenzene is relatively stable and non-toxic, which makes it safe to handle and store. However, 1,2-Diiodo-4,5-di-n-butoxybenzene is a highly reactive compound and should be handled with care to avoid any potential hazards.

Future Directions

The future of 1,2-Diiodo-4,5-di-n-butoxybenzene research is focused on exploring its potential applications in the field of medicine. In particular, researchers are looking into its potential use as an anti-cancer agent and as an anti-inflammatory agent. Additionally, researchers are investigating its potential use in the synthesis of novel organic compounds and its potential use in the development of new pharmaceuticals. Finally, researchers are also exploring its potential use in the development of new materials and in the field of green chemistry.

Synthesis Methods

1,2-Diiodo-4,5-di-n-butoxybenzene can be synthesized through a variety of methods, including the use of iodine, bromine, and other halogens. The most common method of synthesis involves the reaction of 1,2-diiodobutane with 4,5-di-n-butoxybenzene in the presence of a base, such as sodium hydroxide or potassium hydroxide. The reaction produces a diiodo-4,5-di-n-butoxybenzene, which can then be purified by recrystallization.

Scientific Research Applications

1,2-Diiodo-4,5-di-n-butoxybenzene has been widely used in scientific research as a reagent for organic synthesis. It is also used in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds. 1,2-Diiodo-4,5-di-n-butoxybenzene has been used to synthesize a variety of compounds, including polythiophenes, polyamines, polyesters, polyurethanes, and polycarbonates. In addition, it has been used in the synthesis of various heterocyclic compounds, such as thiophenes, pyrroles, and quinolines.

properties

IUPAC Name

1,2-dibutoxy-4,5-diiodobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20I2O2/c1-3-5-7-17-13-9-11(15)12(16)10-14(13)18-8-6-4-2/h9-10H,3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSFCBQSLCUFVOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC(=C(C=C1OCCCC)I)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20I2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Diiodo-4,5-di-n-butoxybenzene

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